

A Spectroscopic Comparison of 2-Bromo-5-methoxybenzaldehyde and Its Isomeric Derivatives

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Compound of Interest

Compound Name: **2-Bromo-5-methoxybenzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis of Brominated Methoxybenzaldehyde Isomers

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Benzaldehyde derivatives, in particular, serve as crucial building blocks for a wide array of therapeutic agents and functional materials. This guide presents a comprehensive spectroscopic comparison of **2-Bromo-5-methoxybenzaldehyde** and its selected positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide a detailed analysis of their distinct spectral fingerprints, offering a valuable resource for unambiguous identification and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-5-methoxybenzaldehyde** and its isomers. These datasets are essential for distinguishing between these closely related compounds.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Aldehydic Proton (CHO), δ (ppm), Multiplicity	Aromatic Protons, δ (ppm), Multiplicity, J (Hz)	Methoxy Protons (OCH ₃), δ (ppm), Multiplicity
2-Bromo-5-methoxybenzaldehyde	10.29 (s)	7.45 (d, J=3.0), 7.40 (d, J=3.0), 7.01 (dd, J=8.8, 3.0)	3.83 (s)
3-Bromo-4-methoxybenzaldehyde	9.83 (s)	8.05 (d, J=2.1), 7.79 (dd, J=8.5, 2.1), 7.01 (d, J=8.5)	3.96 (s)
5-Bromo-2-methoxybenzaldehyde	10.42 (s)	7.93 (d, J=2.7), 7.69 (dd, J=8.8, 2.7), 6.91 (d, J=8.8)	3.91 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	C=O	C-Br	C-O	Aromatic C-H	OCH ₃
2-Bromo-5-methoxybenzaldehyde	190.3	115.7	159.3	135.3, 124.9, 114.8, 112.9	55.8
3-Bromo-4-methoxybenzaldehyde	190.8	111.7	162.2	134.8, 131.6, 128.8, 111.4	56.6
5-Bromo-2-methoxybenzaldehyde	189.0	113.8	160.0	136.2, 128.5, 125.7, 112.5	56.1

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound	v(C=O)	v(C-H, aldehyde)	v(C-O, aromatic)	v(C-Br)
2-Bromo-5-methoxybenzaldehyde	~1685	~2830, ~2730	~1250	~680
3-Bromo-4-methoxybenzaldehyde	~1688	~2835, ~2735	~1260	~670
5-Bromo-2-methoxybenzaldehyde	~1678	~2840, ~2740	~1255	~660

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	[M+2] ⁺	Major Fragment Ions
2-Bromo-5-methoxybenzaldehyde	214/216	99%	185/187 ([M-CHO] ⁺ , 172/174 ([M-C ₂ H ₂ O] ⁺), 134 ([M-Br] ⁺), 106, 77
3-Bromo-4-methoxybenzaldehyde	214/216	99%	213/215 ([M-H] ⁺), 185/187 ([M-CHO] ⁺), 142, 114
5-Bromo-2-methoxybenzaldehyde	214/216	99%	213/215 ([M-H] ⁺), 185/187 ([M-CHO] ⁺), 172/174, 134 ([M-Br] ⁺), 106

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the benzaldehyde derivative was dissolved in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
- ^1H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added to achieve a good signal-to-noise ratio.[1]
- ^{13}C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds was used, and approximately 1024 scans were accumulated.
- Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.[1]

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Data Acquisition: Spectra were collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.
- Data Processing: The resulting spectrum was baseline-corrected and the peak positions were identified.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.
- Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Conditions: A non-polar capillary column was used. The oven temperature was programmed with an initial hold at 60°C for 1 minute, followed by a ramp to 250°C at a rate of 10°C/minute.
- MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine ($[M]^+$ and $[M+2]^+$) was a key diagnostic feature.

Synthesis Workflow

The synthesis of brominated methoxybenzaldehyde isomers often involves the electrophilic bromination of a corresponding methoxybenzaldehyde precursor. The following diagram illustrates a generalized workflow for the synthesis and purification of these compounds.



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Caption: Generalized workflow for the synthesis of brominated methoxybenzaldehyde isomers.

This guide provides a foundational spectroscopic framework for the identification and differentiation of **2-Bromo-5-methoxybenzaldehyde** and its isomers. The presented data and protocols are intended to support researchers in their synthetic and analytical endeavors, ensuring the quality and integrity of their chemical entities.

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References

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